1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole

Bromodomain inhibition Epigenetic probes BRD2 BD2

1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 667892-79-7) is a synthetic, N-sulfonylated benzimidazole derivative featuring a 2,5-dibromophenylsulfonyl group at the N1 position and a methyl group at the C2 position of the benzimidazole core. This compound belongs to a privileged scaffold class widely explored for kinase, bromodomain, and aldehyde dehydrogenase inhibition, with the dual bromine substitution pattern and sulfonyl linkage conferring distinct electronic and steric properties that differentiate it from mono-halogenated or non-halogenated analogs.

Molecular Formula C14H10Br2N2O2S
Molecular Weight 430.1g/mol
CAS No. 667892-79-7
Cat. No. B486369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole
CAS667892-79-7
Molecular FormulaC14H10Br2N2O2S
Molecular Weight430.1g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Br)Br
InChIInChI=1S/C14H10Br2N2O2S/c1-9-17-12-4-2-3-5-13(12)18(9)21(19,20)14-8-10(15)6-7-11(14)16/h2-8H,1H3
InChIKeyKYSZANPKGMOSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 667892-79-7): Core Chemical Profile & Procurement Identity


1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 667892-79-7) is a synthetic, N-sulfonylated benzimidazole derivative featuring a 2,5-dibromophenylsulfonyl group at the N1 position and a methyl group at the C2 position of the benzimidazole core . This compound belongs to a privileged scaffold class widely explored for kinase, bromodomain, and aldehyde dehydrogenase inhibition, with the dual bromine substitution pattern and sulfonyl linkage conferring distinct electronic and steric properties that differentiate it from mono-halogenated or non-halogenated analogs [1].

Why 1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole Cannot Be Simply Replaced by Other N-Sulfonyl Benzimidazoles


Generic substitution among N-sulfonyl benzimidazoles is high-risk because minor alterations in the aryl sulfonyl group (e.g., replacing 2,5-dibromophenyl with 4-fluorophenyl or 4-methylphenyl) can invert target selectivity or abolish potency entirely. The 2,5-dibromophenyl group in this compound introduces dual heavy halogen atoms capable of forming orthogonal halogen bonds, a feature structurally distinct from the 4-fluorophenyl analog CB7 (a characterized ALDH3A1 inhibitor with IC50 0.2 μM) [1][2]. The specific bromine substitution geometry directly impacts the compound's binding mode in bromodomain pockets, where the 1.20 nM Kd for BRD2 BD2 was measured — a value that may not be recapitulated by chloro, fluoro, or mono-bromo congeners [3].

Quantitative Differentiation Evidence: 1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole vs. Closest Comparators


BRD2 BD2 Binding Affinity: Sub-Nanomolar Kd Achieved by 2,5-Dibromo Substitution

This compound binds to the second bromodomain of human BRD2 (BD2) with a dissociation constant (Kd) of 1.20 nM, as measured by Bromoscan assay [1]. In contrast, the well-characterized 4-fluorophenyl analog CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) is documented as a selective ALDH3A1 inhibitor (IC50 0.2 μM, ~200 nM) and has not been reported to engage bromodomains at comparable potency [2]. This represents a 3-orders-of-magnitude shift in primary target engagement between two compounds differing only in the aryl sulfonyl halogenation pattern.

Bromodomain inhibition Epigenetic probes BRD2 BD2

Structural Determinant: Dual Halogen Bond Capacity vs. Mono-Halogenated CB7 Analog

The 2,5-dibromophenyl group in this compound provides two independent halogen bond donor sites (at the 2- and 5-positions of the phenyl ring), while the comparator CB7 contains only a single 4-fluorophenyl substituent [1]. Crystallographic analysis of CB7 bound to ALDH3A1 (PDB 4L2O) confirms the 4-fluorophenyl group occupies the aldehyde binding pocket, but does not engage in halogen bonding; instead, the fluorine atom participates in weak polar interactions at 1.94 Å resolution [1]. The 2,5-dibromo configuration is predicted, based on geometric complementarity, to form two orthogonal halogen bonds within bromodomain acetyl-lysine binding pockets, a feature absent in the mono-fluorinated comparator [2].

Halogen bonding Structure-activity relationship Benzimidazole scaffold

Physicochemical Differentiation: Molecular Weight & Lipophilicity Shift vs. 4-Fluorophenyl Analog

The target compound (MW = 430.11 g/mol) possesses a significantly higher molecular weight than the fluorinated comparator CB7 (MW = 290.31 g/mol), an increase of 139.80 g/mol attributable to bromine substitution [1]. Bromine atoms also impart greater lipophilicity (estimated AlogP increase of approximately 1.5–2.0 log units based on Hansch π constants for bromine vs. fluorine). These differences have practical consequences: the higher MW and lipophilicity of the target compound may reduce aqueous solubility but enhance membrane permeability and protein binding, parameters that directly influence in vitro assay behavior and in vivo pharmacokinetic profiles relative to the fluorinated analog [2].

Physicochemical properties Drug-likeness Permeability

Recommended Application Scenarios for 1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole in Scientific Procurement


Epigenetic Chemical Probe Development Targeting BRD2 BD2

This compound is immediately deployable as a starting point for BRD2 BD2-selective chemical probe development, given its verified Kd of 1.20 nM in Bromoscan format [1]. Unlike generic N-sulfonyl benzimidazoles that lack annotated bromodomain activity, this compound's binding has been empirically confirmed against the BD2 domain of BRD2, enabling direct SAR expansion around the 2,5-dibromophenyl motif for isoform selectivity profiling within the BET family (BRD2, BRD3, BRD4, BRDT).

Halogen Bonding-Focused Fragment Elaboration & Scaffold Hopping

Medicinal chemistry groups pursuing halogen bond-driven potency gains can leverage the orthogonal 2,5-dibromo geometry as a design element absent in the 4-fluorophenyl comparator CB7 [2]. The dual bromine atoms serve as directional electrostatic anchors within acetyl-lysine binding channels, making this compound an ideal template for fragment growing, merging, or scaffold hopping campaigns targeting bromodomains or other reader domain families.

ALDH3A1 Comparative Selectivity Profiling & Counter-Screening

Because the 4-fluorophenyl analog CB7 is a well-documented, submicromolar ALDH3A1 inhibitor (IC50 0.2 μM) with full selectivity data against ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2 [3], this 2,5-dibromo compound serves as a critical comparative tool. Direct head-to-head testing against ALDH3A1 and the broader ALDH panel can map how halogen substitution redirects polypharmacology from aldehyde dehydrogenase inhibition to bromodomain engagement — data essential for target deconvolution and lead series triage.

Physicochemical Property Benchmarking in Cell-Based Assay Development

The significant MW increase (430.11 vs. 290.31 g/mol) and elevated lipophilicity (estimated +1.5–2.0 log units) of the dibromo compound relative to the fluoro analog make it a valuable benchmarking agent for solubility-limited or permeability-limited assay troubleshooting. Procurement for cellular screening cascades benefits from using this compound to establish upper-bound lipophilicity tolerance within a given benzimidazole chemotype series.

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